molecular formula C28H39N7O3 B8317964 PLK1-IN-5 CAS No. 1001343-34-5

PLK1-IN-5

Cat. No.: B8317964
CAS No.: 1001343-34-5
M. Wt: 521.7 g/mol
InChI Key: KZLQLABUFJNPSZ-UHFFFAOYSA-N
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Description

NPK76-II-72-1 is a small molecule compound that has garnered significant interest in the field of pharmacogenomics. It is primarily known for its role in cancer research, particularly in the study of drug sensitivity and resistance. The compound targets the PLK3 protein, which is involved in the regulation of the cell cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

NPK76-II-72-1 primarily undergoes interactions with cellular proteins, particularly those involved in the cell cycle. It is known to interact with Myc-related genes, which are crucial for cell proliferation and growth .

Common Reagents and Conditions

The compound is often used in combination with other reagents in cell culture experiments. Common conditions include incubation with cancer cell lines in well plates, followed by various assays to measure cell viability and drug sensitivity .

Major Products Formed

The primary outcome of reactions involving NPK76-II-72-1 is the modulation of cell cycle-related pathways, leading to changes in cell proliferation and survival .

Scientific Research Applications

NPK76-II-72-1 has a wide range of applications in scientific research:

Mechanism of Action

NPK76-II-72-1 exerts its effects by targeting the PLK3 protein, which plays a critical role in the regulation of the cell cycle. The compound’s interaction with PLK3 leads to the modulation of Myc-related genes, affecting cell proliferation and survival . This mechanism is particularly relevant in cancer cells, where dysregulation of the cell cycle is a common feature.

Comparison with Similar Compounds

NPK76-II-72-1 is unique in its specific targeting of PLK3 and its extensive coverage of Myc-related genes. Similar compounds include:

These comparisons highlight the unique aspects of NPK76-II-72-1, particularly its specific molecular targets and pathways involved in its mechanism of action.

Biological Activity

PLK1-IN-5 is a selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression and a significant target in cancer therapy. This article discusses the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and its potential therapeutic implications.

Overview of Polo-like Kinase 1 (PLK1)

PLK1 is involved in several key processes during the cell cycle, including:

  • Mitotic entry
  • Spindle formation
  • Chromosome segregation
  • Cytokinesis

High levels of PLK1 expression are often associated with poor prognosis in various cancers, making it an attractive target for therapeutic intervention . Inhibition of PLK1 has shown promise in inducing apoptosis in cancer cells and causing cell cycle arrest in normal cells .

This compound operates as an ATP-competitive inhibitor, selectively targeting the catalytic domain of PLK1. This inhibition disrupts the phosphorylation of key substrates involved in mitotic progression, leading to the following effects:

  • Induction of mitotic arrest : Cancer cells treated with this compound exhibit prolonged mitotic arrest, leading to increased apoptosis.
  • Altered cell cycle dynamics : The compound can cause G2/M phase arrest, preventing cells from properly dividing .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation across various cancer cell lines, including:

  • Breast cancer
  • Non-small cell lung cancer
  • Ovarian cancer

Table 1 summarizes the IC50 values for this compound against different cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)0.45
A549 (Lung)0.32
OVCAR3 (Ovarian)0.50

These results indicate that this compound has potent inhibitory effects on tumor cell growth.

In Vivo Studies

Preclinical models have also shown promising results. In xenograft models, treatment with this compound resulted in significant tumor regression without notable toxicity to normal tissues. The differential expression levels of PLK1 between cancerous and normal cells suggest that targeting this kinase may minimize side effects commonly associated with traditional chemotherapy .

Case Studies

Several case studies highlight the potential of PLK1 inhibitors like this compound:

Case Study 1: Breast Cancer
A study involving MDA-MB-231 cells treated with this compound showed a marked reduction in tumor growth and increased apoptosis markers compared to controls. This underscores the compound's potential as a therapeutic agent in aggressive breast cancers.

Case Study 2: Ovarian Cancer
In OVCAR3 xenograft models, administration of this compound led to a significant decrease in tumor size and improved survival rates compared to untreated groups. The mechanism was attributed to enhanced apoptotic signaling pathways activated by PLK1 inhibition .

Properties

CAS No.

1001343-34-5

Molecular Formula

C28H39N7O3

Molecular Weight

521.7 g/mol

IUPAC Name

4-[(9-cyclopentyl-5,8-dimethyl-6-oxo-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C28H39N7O3/c1-18-15-25(36)34(3)23-17-29-28(32-26(23)35(18)21-7-5-6-8-21)31-22-10-9-19(16-24(22)38-4)27(37)30-20-11-13-33(2)14-12-20/h9-10,16-18,20-21H,5-8,11-15H2,1-4H3,(H,30,37)(H,29,31,32)

InChI Key

KZLQLABUFJNPSZ-UHFFFAOYSA-N

SMILES

CC1CC(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C

Canonical SMILES

CC1CC(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.042 g (0.0001 mole) of (rac)-4-(9-cyclopentyl-5,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl amino)-3-methoxy-benzoic acid (I-3), 0.042 g (0.00011 mole) of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate, 0.026 mL (0.00015 mole) of ethyldiisopropyl amine and 1.0 mL of dimethylformamide was stirred for 5 minutes and then 0.017 g (0.00015 mole) of 4-amino-1-methyl-piperidine was added. The mixture was stirred for 3 hours, then diluted with 10 mL of water plus 2 mL of saturated sodium bicarbonate and then extracted 3 times with 10 mL of ethyl acetate. The combined extracts were washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by C18 reverse phase silica gel chromatography, eluting with an acetonitrile-water gradient (20:80-100:0) to give 0.044 g of (rac)-4-(9-cyclopentyl-5,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxy-N-(1-methyl-piperidin-4-yl)-benzamide (I-4) as a white solid.
Name
(rac)-4-(9-cyclopentyl-5,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl amino)-3-methoxy-benzoic acid
Quantity
0.042 g
Type
reactant
Reaction Step One
Quantity
0.026 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.017 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.